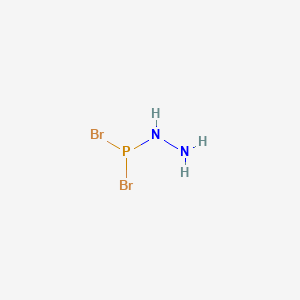

Phosphorohydrazidous dibromide

Description

The following analysis instead focuses on structurally or functionally related dibromide compounds for which substantial data exists in the evidence, including Diquat Dibromide, Zinc Dibromide, Phosphorus Tribromide, and Ethylene Dibromide.

Properties

CAS No. |

55125-30-9 |

|---|---|

Molecular Formula |

Br2H3N2P |

Molecular Weight |

221.82 g/mol |

IUPAC Name |

dibromophosphanylhydrazine |

InChI |

InChI=1S/Br2H3N2P/c1-5(2)4-3/h4H,3H2 |

InChI Key |

ILTUJSDJKVGXMT-UHFFFAOYSA-N |

Canonical SMILES |

NNP(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorohydrazidous dibromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate, followed by the addition of bromine. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield of the compound. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Phosphorohydrazidous dibromide undergoes nucleophilic substitution at the bromine centers. The bromide ions act as leaving groups, enabling reactions with nucleophiles such as amines, thiols, and alcohols:

-

Thiolation : Reaction with aryl/alkyl thiols replaces bromine with sulfur-containing groups, forming phosphorohydrazidous thioethers .

-

Amination : Primary/secondary amines displace bromine to yield substituted hydrazidophosphoramidates .

Example Reaction:

Mechanism: Bromide departure is accelerated by polar solvents (e.g., CH

CN) and catalytic tetrabutylammonium bromide (TBAB) .

Condensation with Carbonyl Compounds

The hydrazide moiety reacts with aldehydes/ketones to form hydrazones via nucleophilic attack at the carbonyl carbon :

Key Features :

-

Acidic conditions promote tautomerization to the enol form, enhancing electrophilicity.

-

Substituents on the carbonyl compound influence reaction rate and yield .

Redox Reactions

This compound participates in redox processes due to its labile bromine and hydrazide groups:

-

Reduction : Hydrazide acts as an internal reductant, converting P(V) to P(III) species in the presence of phosphine oxides .

-

Oxidation : Bromine substituents can oxidize hydrazide to diazenium intermediates under strong acidic conditions .

Table 1: Redox Reaction Outcomes

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ph | |||

| P=O | (R) | ||

| P(NHN=NH)Br |

text| 85 | RT, CH$$_3$$

CN |

| H

SO

| (R)

P(O)(NH

)Br

| 72 | 60°C, 4h |

Cycloaddition and Coordination Chemistry

The hydrazide group enables cycloaddition with dienophiles (e.g., maleimides) to form six-membered heterocycles . Additionally, phosphorus’s 3d orbitals facilitate ligand exchange with transition metals like Pd or Cu :

Applications: These complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Hydrolysis and Stability

Hydrolysis in aqueous media produces phosphorohydrazidous acid and HBr:

Stability Notes :

Scientific Research Applications

Phosphorohydrazidous dibromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which phosphorohydrazidous dibromide exerts its effects involves the interaction of its phosphorus and bromine atoms with target molecules. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Dibromide Compounds

Overview of Key Dibromides

The following table summarizes critical properties, toxicity, and applications of select dibromide compounds based on evidence:

Detailed Comparative Analysis

Regulatory and Environmental Impact

- Diquat Dibromide : Subject to EPA tolerance assessments and occupational exposure limits .

- Zinc Dibromide : Requires disposal protocols to prevent environmental release of bromide ions .

- Ethylene Dibromide : Highlighted in environmental monitoring due to legacy contamination and bioaccumulation risks .

Structural and Functional Insights

While the evidence lacks data on Phosphorohydrazidous dibromide, other dibromides demonstrate how bromine's electronegativity and molecular geometry influence reactivity:

Gaps and Limitations

Researchers should verify the compound’s identity or consult additional databases for structural and toxicological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.